

# Preclinical Profile of Petrelintide (ZP8396): A Novel Amylin Analog for Obesity Management

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Petrelintide (ZP8396) is a novel, long-acting amylin analog in clinical development for the treatment of obesity.[1][2] As an analog of the naturally occurring pancreatic hormone amylin, Petrelintide's mechanism of action centers on promoting satiety, slowing gastric emptying, and regulating glucose homeostasis.[1][3][4] Preclinical investigations in rodent models of obesity and diabetes have demonstrated its potential to induce significant weight loss, primarily through a reduction in fat mass and a selective decrease in the consumption of high-fat, palatable food.[5][6] This technical guide synthesizes the available preclinical data on Petrelintide, detailing its pharmacological effects, the experimental protocols utilized in its evaluation, and its proposed signaling pathways.

#### **Mechanism of Action**

**Petrelintide** is a 36-amino-acid acylated peptide engineered based on the human amylin sequence.[1][3] Its design confers enhanced chemical and physical stability at neutral pH, which minimizes fibrillation and makes it suitable for once-weekly subcutaneous administration and potential co-formulation with other peptide therapeutics.[3][7][8]

The primary mechanism of **Petrelintide** involves the activation of amylin and calcitonin receptors.[3] This interaction is believed to mediate its effects on weight management through several physiological actions:



- Increased Satiety: **Petrelintide** is thought to enhance the feeling of fullness, partly by restoring sensitivity to the hormone leptin, a key regulator of energy balance.[1][7]
- Slowed Gastric Emptying: By delaying the rate at which food exits the stomach, Petrelintide
  prolongs feelings of satiety.[1][9]
- Glucose Regulation: Similar to endogenous amylin, **Petrelintide** assists in regulating blood glucose levels, which can be beneficial in metabolic disorders.[1] It instructs the liver to release less glucagon, a hormone that raises blood sugar.[1]

#### **Proposed Signaling Pathway**

The following diagram illustrates the proposed signaling pathway for **Petrelintide** as an amylin analog.



Click to download full resolution via product page

Proposed signaling pathway of **Petrelintide**.



## **Preclinical Efficacy in Obesity Models**

**Petrelintide** has been evaluated in various preclinical models, most notably in Diet-Induced Obese (DIO) rats and Zucker Diabetic Fatty (ZDF) rats, demonstrating potent effects on body weight and food intake.

### Studies in Diet-Induced Obese (DIO) Rats

DIO rats are a standard model for studying obesity and the effects of anti-obesity therapeutics.

In a 21-day study, DIO rats treated with **Petrelintide** showed a significant, dose-dependent reduction in body weight.[10] Another 30-day study investigated **Petrelintide**'s effect on food preference, revealing a selective reduction in the intake of high-fat diets.[5][6]

Table 1: Effects of **Petrelintide** Monotherapy in DIO Rats

| Parameter                                          | Vehicle                                      | Liraglutide<br>(5 nmol/kg,<br>BID) | Petrelintide<br>(2 nmol/kg,<br>Q2D) | Petrelintide<br>(10<br>nmol/kg,<br>Q4D) | Reference |
|----------------------------------------------------|----------------------------------------------|------------------------------------|-------------------------------------|-----------------------------------------|-----------|
| Relative Body<br>Weight<br>Change (%)              | +3.3 ± 0.7                                   | -0.1 ± 1.1                         | -4.1 ± 0.6                          | -7.8 ± 0.7                              | [5][6]    |
| Total<br>Cumulative<br>High-Fat Diet<br>Intake (g) | 834 ± 31.1                                   | 796 ± 25.6                         | 646 ± 22.3                          | 576 ± 17.4                              | [5][6]    |
| Total<br>Cumulative<br>Chow Intake<br>(g)          | No significant change reported across groups | [5][6]                             |                                     |                                         |           |

Data are presented as mean ± SEM.



The potential for synergistic effects was explored by combining **Petrelintide** with the dual GIP/GLP-1 receptor agonist, tirzepatide. This combination resulted in significantly greater body weight loss than either monotherapy alone.[11]

Table 2: Effects of **Petrelintide** in Combination with Tirzepatide in DIO Rats

| Treatment Group                                  | Duration  | Key Finding                                                                                                             | Reference |
|--------------------------------------------------|-----------|-------------------------------------------------------------------------------------------------------------------------|-----------|
| Vehicle                                          | 34 days   | -                                                                                                                       | [11]      |
| Tirzepatide (10<br>nmol/kg, QD)                  | 34 days - |                                                                                                                         | [11]      |
| Petrelintide (10<br>nmol/kg, Q2D from<br>day 14) | 34 days   | -                                                                                                                       | [11]      |
| Tirzepatide +<br>Petrelintide                    | 34 days   | Significant and greater reduction in cumulative food intake and body weight compared to vehicle or mono-treated groups. | [11]      |

#### Studies in Zucker Diabetic Fatty (ZDF) Rats

ZDF rats are a model of type 2 diabetes and obesity. Studies in this model aimed to assess **Petrelintide**'s anti-diabetic potential.

Both single-dose and 4-week treatment studies were conducted in ZDF rats. A single injection of **Petrelintide** (10 nmol/kg) was shown to reduce body weight and lower blood glucose and plasma glucagon levels.[12] A 4-week study demonstrated sustained effects on food intake and metabolic parameters.[12]

Table 3: Effects of **Petrelintide** in ZDF Rats



| Study Type | Treatment                                              | Duration  | Key Findings                                                              | Reference |
|------------|--------------------------------------------------------|-----------|---------------------------------------------------------------------------|-----------|
| Acute      | Petrelintide (10<br>nmol/kg, single<br>s.c. injection) | 168 hours | Significant reduction in body weight, blood glucose, and plasma glucagon. | [12]      |
| Chronic    | Petrelintide (30<br>nmol/kg, s.c.<br>every 2nd day)    | 4 weeks   | Effective in lowering cumulative food intake.                             | [12]      |

# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for the key studies cited.

## **DIO Rat Food Preference Study**

- Animal Model: Diet-Induced Obese (DIO) rats.
- Study Design: Animals (n=10 per group) were given ad libitum access to both standard rodent chow and a high-fat diet for a 30-day treatment period.[5][6]
- Treatment Groups:
  - Vehicle (subcutaneous, every second day)
  - Liraglutide (5 nmol/kg, subcutaneous, twice daily)
  - Petrelintide (2 nmol/kg, subcutaneous, every second day)
  - Petrelintide (10 nmol/kg, subcutaneous, every fourth day)[5][6]
- Endpoints Measured: Body weight, chow intake, and high-fat diet intake were measured daily.[6]



#### **DIO Rat Combination Therapy Study**

- Animal Model: Diet-Induced Obese (DIO) rats.
- Study Design: A 34-day study with a lead-in period.
- Treatment Protocol:
  - Days 0-14: Rats were treated with either vehicle or tirzepatide (10 nmol/kg, subcutaneous, once daily).[11]
  - Days 14-34:
    - Vehicle-treated rats continued on vehicle or were switched to Petrelintide (10 nmol/kg, subcutaneous, every 2nd day).
    - Tirzepatide-treated rats continued on tirzepatide alone or received a combination of tirzepatide and Petrelintide.[11]
- Endpoints Measured: Body weight and food intake.[11]

#### **ZDF Rat Anti-Diabetic Potential Study**

- Animal Model: Zucker Diabetic Fatty (ZDF) rats.
- Study Design: Two separate studies were conducted:
  - Acute Effects: Assessed after a single subcutaneous injection of **Petrelintide** (10 nmol/kg).[12]
  - Chronic Effects: Assessed after a 4-week treatment period with **Petrelintide** (30 nmol/kg, subcutaneous, every 2nd day).[12]
- Endpoints Measured: Body weight, food and water intake, blood glucose, and plasma glucagon levels.[12]

#### **General Experimental Workflow**



The diagram below outlines a typical experimental workflow for a preclinical obesity study involving **Petrelintide**.



Click to download full resolution via product page

Typical preclinical obesity study workflow.

#### Conclusion

The preclinical data available for **Petrelintide** (ZP8396) strongly support its development as a novel treatment for obesity. In established rodent models, **Petrelintide** has demonstrated a



robust capacity to induce weight loss, which appears to be driven by a reduction in food intake, particularly of high-fat diets. Its efficacy, both as a monotherapy and in combination with other metabolic agents, highlights its potential as a versatile therapeutic option. The mechanism, centered on amylin receptor agonism, offers a complementary approach to the current incretin-based therapies. Further clinical studies will be essential to fully elucidate the therapeutic profile and long-term benefits of **Petrelintide** in the management of obesity and related metabolic disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. How Does Petrelintide Work? NowPatient [nowpatient.com]
- 2. Petrelintide Wikipedia [en.wikipedia.org]
- 3. blog.profil.com [blog.profil.com]
- 4. xtalks.com [xtalks.com]
- 5. zealandpharma.com [zealandpharma.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. zealandpharma.com [zealandpharma.com]
- 8. Zealand Pharma Reports Positive Results from Phase 1b Trial of Long-Acting Amylin Analog Petrelintide [synapse.patsnap.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. researchgate.net [researchgate.net]
- 11. zealandpharma.com [zealandpharma.com]
- 12. zealandpharma.com [zealandpharma.com]
- To cite this document: BenchChem. [Preclinical Profile of Petrelintide (ZP8396): A Novel Amylin Analog for Obesity Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603375#preclinical-studies-of-petrelintide-zp8396-in-obesity-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com